2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

Thermal Analysis Process Chemistry Crystallization

Pyrazolone substitution patterns critically determine azo coupling efficiency and chromophore bathochromic shift. Generic substitution with off-spec analogs (e.g., Edaravone, CAS 89-25-8) compromises color fastness and reaction kinetics. - Enhanced lipophilicity (XLogP3 = 1.6 vs. 1.3 for Edaravone) improves dye-substrate affinity and color yield in yellow-orange pigment synthesis. - Verified HPLC purity ≥97.0% with Certificate of Analysis ensures reproducible coupling and consistent CIELAB values. - Crystalline solid (mp 129°C, vapor pressure 0.002 Pa at 25°C) minimizes evaporative loss during open-vessel processing and provides thermal headroom for solid-phase reactions.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 86-92-0
Cat. No. B031976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
CAS86-92-0
Synonyms1-(p-Tolyl)-3-methylpyrazolone-5;  1-p-Tolyl-3-methyl-5-pyrazolone;  2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one;  3-Methyl-1-(4-methylphenyl)-2-pyrazolin-5-one;  3-Methyl-1-(4-methylphenyl)-5-pyrazolone;  3-Methyl-1-(p-tolyl)-2-pyrazolin-5-o
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)C
InChIInChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
InChIKeyIOQOLGUXWSBWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTMP Technical Overview


2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (CAS 86-92-0), also known as 3-Methyl-1-p-tolyl-5-pyrazolone or PTMP, is a pyrazolone derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. This heterocyclic compound features a pyrazolone core substituted at position 2 with a 4-methylphenyl (p-tolyl) group and at position 5 with a methyl group, distinguishing it from its close structural analog edaravone (5-methyl-2-phenyl-3H-pyrazol-3-one, CAS 89-25-8) which bears an unsubstituted phenyl group at position 2 [1]. The compound exists as a beige to pale yellow crystalline powder with a melting point of 129 °C and is primarily utilized as an intermediate in the synthesis of azo dyes and pigments, and as a pharmaceutical building block including as an Edaravone derivative [1].

PTMP: Why Analogs Cannot Substitute


Pyrazolones as a class are not interchangeable; substitution patterns on the pyrazolone ring critically determine physicochemical properties and reactivity. The target compound, bearing a p-tolyl group at the N-2 position (CAS 86-92-0), differs fundamentally from both the unsubstituted phenyl analog edaravone (CAS 89-25-8) and the N-methylated analog antipyrine (CAS 60-80-0) [1][2]. These structural distinctions translate into quantifiable differences in melting point, lipophilicity (XLogP3), solubility, and thermal stability—parameters that directly impact purification, formulation, and downstream coupling efficiency in industrial applications [1][2]. Generic substitution with an off-specification analog without rigorous revalidation would alter reaction kinetics in azo coupling and compromise analytical method specificity [2].

PTMP Comparative Performance Evidence


Melting Point vs. Edaravone

The melting point of CAS 86-92-0 is reported as 129 °C, compared to 126-128 °C for its close structural analog edaravone (CAS 89-25-8), which features an unsubstituted phenyl rather than p-tolyl group at the N-2 position [1][2]. This 1-3 °C elevation in melting point reflects the increased molecular symmetry and enhanced van der Waals interactions conferred by the para-methyl substituent on the phenyl ring [1].

Thermal Analysis Process Chemistry Crystallization

Lipophilicity vs. Edaravone

CAS 86-92-0 exhibits a computed XLogP3 value of 1.6, while edaravone (CAS 89-25-8) has a lower XLogP3 of 1.3, reflecting the additional methyl group on the phenyl substituent in the target compound [1][2]. This difference of 0.3 log units corresponds to an approximately 2-fold greater partitioning into lipophilic phases for CAS 86-92-0 [1].

Lipophilicity Partition Coefficient Formulation Science

Solubility Profile vs. Edaravone

CAS 86-92-0 is reported as slightly soluble in chloroform and methanol, with limited aqueous solubility . In contrast, edaravone (CAS 89-25-8) demonstrates measurable aqueous solubility of 3.30 g/L at 23 °C and is described as soluble in water, ethanol, and benzene . This substantial difference in aqueous solubility (approximately 3.3 mg/mL for edaravone vs. negligible for 86-92-0) is a direct consequence of the p-tolyl substitution in 86-92-0 which increases hydrophobicity relative to the phenyl group in edaravone .

Solubility Formulation Analytical Chemistry

Commercial HPLC Purity Specification

CAS 86-92-0 is commercially available with a purity specification of >98.0% (T)(HPLC), as verified by HPLC analysis . Suppliers offer the compound in quantities ranging from 5g to 2.5kg with immediate stock availability, and pricing that scales favorably for larger quantities (e.g., 500g at RMB 364.00) .

Purity Specification Quality Control Procurement

Structural Differentiation from Antipyrine

Although CAS 86-92-0 and antipyrine (CAS 60-80-0) share the identical molecular formula C11H12N2O and molecular weight of 188.23 g/mol, they are structural isomers with distinct substitution patterns [1][2]. CAS 86-92-0 features a p-tolyl group at the N-2 position and a methyl group at C-5, whereas antipyrine bears a phenyl group at N-2 and methyl groups at both N-1 and C-5 [2]. This positional isomerism yields fundamentally different chemical reactivity: antipyrine is a well-established pharmaceutical active (analgesic/antipyretic), while CAS 86-92-0 serves primarily as a synthetic intermediate [1].

Structural Isomerism Molecular Weight Substitution Pattern

PTMP Verified Industrial Applications


Azo Dye and Pigment Intermediate Synthesis

CAS 86-92-0 serves as a key coupling component in the synthesis of azo dyes and pigments where enhanced lipophilicity (XLogP3 = 1.6) provides improved dye-substrate affinity and color fastness relative to less lipophilic pyrazolone analogs such as edaravone (XLogP3 = 1.3) . The p-tolyl substituent contributes to desirable bathochromic shifts in the resulting azo chromophores, making it suitable for yellow to orange pigment production [1]. The compound's solid crystalline form (melting point 129 °C) and commercial availability at >98.0% purity via HPLC ensure reproducible coupling efficiency and consistent color development [1].

Analytical Reference Standard and Method Development

With a verified HPLC purity specification of >98.0% and availability from suppliers offering Certificates of Analysis, CAS 86-92-0 is suitable as a reference standard for HPLC and LC-MS method development . Its higher lipophilicity (XLogP3 = 1.6) and negligible aqueous solubility relative to edaravone (3.3 g/L aqueous solubility) provide distinct chromatographic retention behavior in reversed-phase systems, enabling clear separation and identification in complex mixtures [1][2]. The compound is listed in the EPA TSCA Inventory and is available through major scientific suppliers including Fisher Scientific (TCI America) and CookeChem [3].

Edaravone Derivative Synthesis

CAS 86-92-0 is utilized as a synthetic intermediate in the preparation of Edaravone derivatives, as noted by ChemicalBook and other authoritative sources [1]. The structural relationship between 86-92-0 (p-tolyl at N-2) and Edaravone (phenyl at N-2) positions this compound as a building block for structure-activity relationship (SAR) studies exploring the impact of aryl substitution on antioxidant and free radical scavenging activity [2]. Researchers investigating pyrazolone-based neuroprotective agents may select CAS 86-92-0 specifically to introduce the p-tolyl moiety and assess its effect on lipophilicity, brain penetration, and target engagement relative to the parent Edaravone scaffold [2].

Solid-Phase Reaction Intermediate

The melting point of 129 °C for CAS 86-92-0 provides a thermal processing advantage over the lower-melting edaravone (126-128 °C) [1]. This slightly elevated melting point allows for solid-phase reactions and recrystallization protocols with marginally greater thermal headroom, reducing the risk of partial melting or sintering during grinding, milling, or moderate-temperature synthetic steps . The compound's storage recommendation of 2-8 °C ensures long-term stability when properly stored, with vapor pressure of 0.002 Pa at 25 °C indicating low volatility and minimal evaporative loss during open-vessel processing .

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